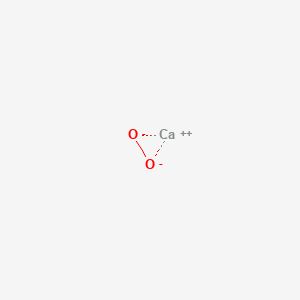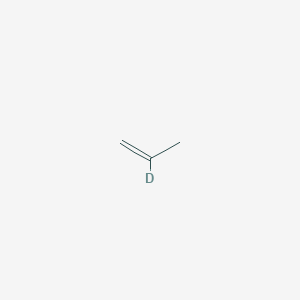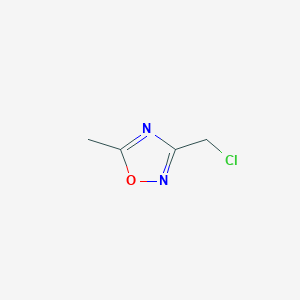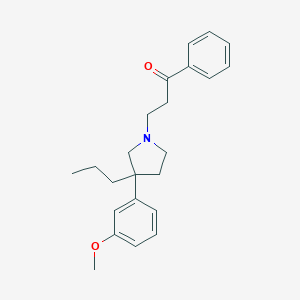
1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine, also known as BP-897, is a synthetic compound that belongs to the class of pyrrolidine derivatives. It is a highly selective dopamine D3 receptor antagonist that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine selectively blocks dopamine D3 receptors, which are located in the mesolimbic and mesocortical pathways of the brain. These pathways are involved in the reward system and play a crucial role in addiction and other psychiatric disorders. By blocking these receptors, 1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine can reduce the rewarding effects of drugs of abuse and prevent relapse in drug addiction. It can also improve cognitive function and reduce psychotic symptoms in patients with schizophrenia. In addition, 1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Efectos Bioquímicos Y Fisiológicos
1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine and heroin. It can also improve cognitive function and reduce psychotic symptoms in animal models of schizophrenia. In addition, 1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine has been shown to protect dopaminergic neurons from degeneration in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine is its high selectivity for dopamine D3 receptors, which makes it a useful tool for studying the role of these receptors in various neurological and psychiatric disorders. However, one of the limitations of 1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine is its low solubility in water, which can make it difficult to administer in vivo. In addition, 1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine has a relatively short half-life, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists that can be used as therapeutic agents for drug addiction, schizophrenia, and Parkinson's disease. Another area of interest is the study of the role of dopamine D3 receptors in other neurological and psychiatric disorders such as depression and anxiety. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine to optimize its therapeutic potential.
Métodos De Síntesis
1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine can be synthesized using a multi-step process that involves the reaction of 3-(m-methoxyphenyl)-3-propylpyrrolidine with benzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using various techniques such as column chromatography and recrystallization to obtain pure 1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine.
Aplicaciones Científicas De Investigación
1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as drug addiction, schizophrenia, and Parkinson's disease. It has been shown to selectively block dopamine D3 receptors, which are known to play a crucial role in the reward pathway of the brain. By blocking these receptors, 1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine can reduce the reinforcing effects of drugs of abuse and prevent relapse in drug addiction. It can also improve cognitive function and reduce psychotic symptoms in patients with schizophrenia. In addition, 1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Propiedades
Número CAS |
1507-62-6 |
|---|---|
Nombre del producto |
1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine |
Fórmula molecular |
C23H29NO2 |
Peso molecular |
351.5 g/mol |
Nombre IUPAC |
3-[3-(3-methoxyphenyl)-3-propylpyrrolidin-1-yl]-1-phenylpropan-1-one |
InChI |
InChI=1S/C23H29NO2/c1-3-13-23(20-10-7-11-21(17-20)26-2)14-16-24(18-23)15-12-22(25)19-8-5-4-6-9-19/h4-11,17H,3,12-16,18H2,1-2H3 |
Clave InChI |
FWIUQXXTTYGPHG-UHFFFAOYSA-N |
SMILES |
CCCC1(CCN(C1)CCC(=O)C2=CC=CC=C2)C3=CC(=CC=C3)OC |
SMILES canónico |
CCCC1(CCN(C1)CCC(=O)C2=CC=CC=C2)C3=CC(=CC=C3)OC |
Sinónimos |
β-[3-(m-Methoxyphenyl)-3-propyl-1-pyrrolidinyl]propiophenone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



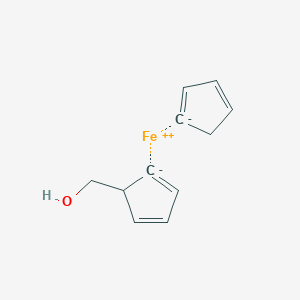
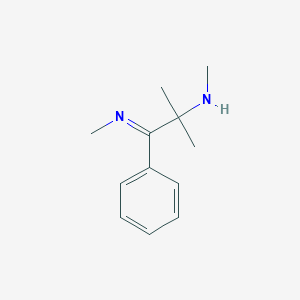
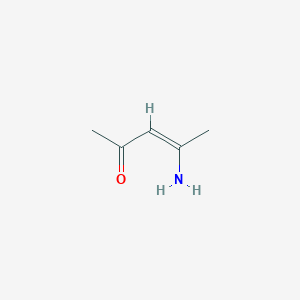
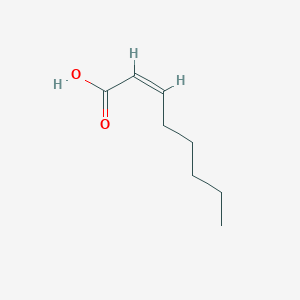
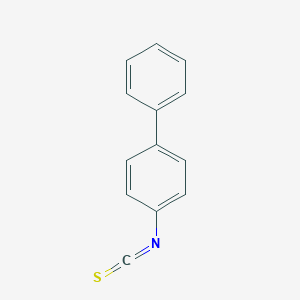
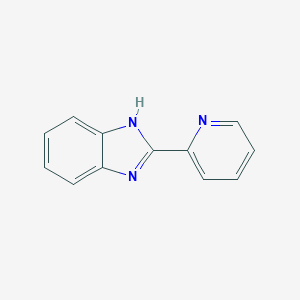
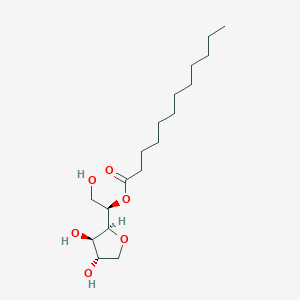
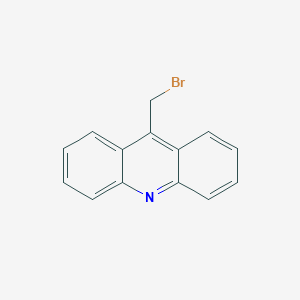
![N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B74510.png)
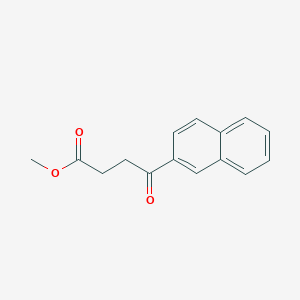
![Dibenzo[b,e]thiepin-11(6H)-one](/img/structure/B74513.png)
